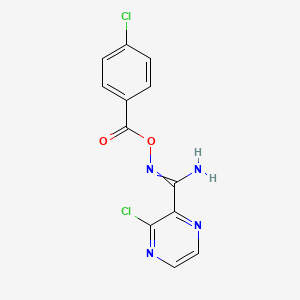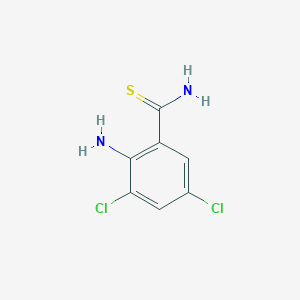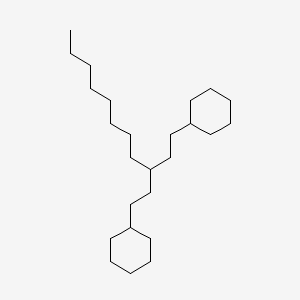
1-Cyclohexyl-3-(2-cyclohexylethyl)hendecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclohexyl-3-(2-cyclohexylethyl)hendecane is an organic compound with the molecular formula C25H48 and a molecular weight of 348.6486 . It is also known by other names such as 1,5-Dicyclohexyl-3-n-octylpentane and Cyclohexane, 1,1’-(3-octyl-1,5-pentanediyl)bis- . This compound is characterized by its unique structure, which includes two cyclohexyl groups and an undecane backbone.
Chemical Reactions Analysis
1-Cyclohexyl-3-(2-cyclohexylethyl)hendecane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of cyclohexanone derivatives.
Reduction: Reduction reactions can convert the compound into more saturated hydrocarbons.
Substitution: Halogenation and other substitution reactions can introduce new functional groups into the molecule.
Common reagents used in these reactions include hydrogen gas for reduction, halogens for substitution, and oxidizing agents like potassium permanganate for oxidation . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Cyclohexyl-3-(2-cyclohexylethyl)hendecane has several scientific research applications:
Chemistry: It is used as a reference compound in the study of hydrocarbon structures and their reactivity.
Biology: The compound’s hydrophobic nature makes it useful in studying membrane interactions and lipid bilayers.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the field of drug delivery systems.
Industry: It is used in the production of specialty chemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism by which 1-Cyclohexyl-3-(2-cyclohexylethyl)hendecane exerts its effects is primarily through its interaction with hydrophobic environments. Its molecular structure allows it to integrate into lipid bilayers and affect membrane fluidity. This can influence various cellular processes and pathways, making it a valuable tool in biological research .
Comparison with Similar Compounds
1-Cyclohexyl-3-(2-cyclohexylethyl)hendecane can be compared with other similar compounds such as:
Cyclohexane: A simpler structure with only one cyclohexyl group.
Decane: A straight-chain hydrocarbon with ten carbon atoms.
1,5-Dicyclohexylpentane: Similar in structure but with a shorter carbon chain.
The uniqueness of this compound lies in its combination of cyclohexyl groups and an undecane backbone, which imparts specific chemical and physical properties .
Properties
CAS No. |
7225-69-6 |
|---|---|
Molecular Formula |
C25H48 |
Molecular Weight |
348.6 g/mol |
IUPAC Name |
3-(2-cyclohexylethyl)undecylcyclohexane |
InChI |
InChI=1S/C25H48/c1-2-3-4-5-6-9-18-25(21-19-23-14-10-7-11-15-23)22-20-24-16-12-8-13-17-24/h23-25H,2-22H2,1H3 |
InChI Key |
GOJKWWYXSCQHJD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(CCC1CCCCC1)CCC2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



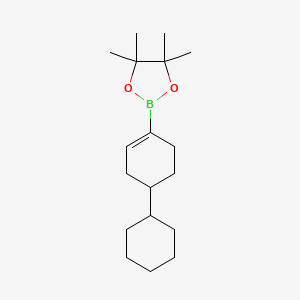
![3,5,7-Trimethyl-1lambda~6~-pyrimido[4,5-e][1,2,4]thiadiazine-1,1,6,8(4H,5H,7H)-tetrone](/img/structure/B14005958.png)
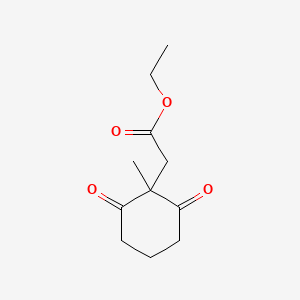

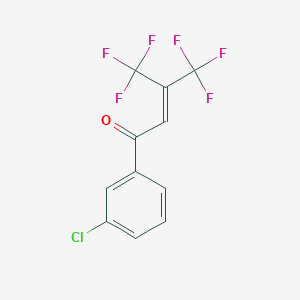

![N-methyl-N-[(3,4,5-trimethoxyphenyl)methyl]cyclohexanamine](/img/structure/B14005992.png)

![2-[Ethyl(2-hydroxyethyl)amino]-1-(4-methoxyphenyl)-2-phenylethanol;hydrochloride](/img/structure/B14006006.png)

